3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride
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Overview
Description
3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride is a chemical compound with the CAS Number: 1839719-62-8 . It has a molecular weight of 280.73 .
Molecular Structure Analysis
The IUPAC name of this compound is 3-amino-N-(2-fluorobenzyl)benzamide hydrochloride . The InChI code is 1S/C14H13FN2O.ClH/c15-13-7-2-1-4-11(13)9-17-14(18)10-5-3-6-12(16)8-10;/h1-8H,9,16H2,(H,17,18);1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA .Scientific Research Applications
Antipathogenic Activity
New thiourea derivatives, including 3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride, have shown promise in antipathogenic applications. Their interaction with bacterial cells, both in free and adherent states, has been characterized. These derivatives exhibit significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains, which are known for their ability to grow in biofilms. This highlights the potential of these compounds as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu & Chifiriuc, 2011).
Recognition and Separation Properties
The compound has been involved in the study of self-assembled aggregates of new fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers. These aggregates can selectively recognize hydrophilic amino and N,N-dimethylamino compounds, including this compound, and transfer these compounds from aqueous solutions to organic media. However, these aggregates do not recognize other hydrophilic compounds, demonstrating selective recognition and separation capabilities (Sawada et al., 2000).
Spectroscopic Properties and Sensing Applications
The compound has been used in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which have been characterized for their solid-state properties and hydrogen bonding interactions in the solution phase. One of the derivatives containing a 3,5-dinitrophenyl group exhibited a drastic color transition from colorless to achromatic black in response to fluoride anion at mM concentrations. This behavior, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, underlines the compound's potential in naked-eye detection and colorimetric sensing applications (Younes et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
“3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride” is likely to interact with protein targets in the body due to its amide group. The specific target would depend on the exact spatial and electronic configuration of the molecule .
Mode of Action
The compound could potentially interact with its targets through non-covalent interactions such as hydrogen bonding (due to the presence of the amide group) and pi-stacking interactions (due to the presence of the aromatic rings). These interactions could lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways “this compound” might affect. Many bioactive compounds work by modulating the activity of enzymes or receptors, which can have downstream effects on various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors such as its solubility, stability, and the presence of functional groups that can be metabolized by the body .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific mechanism of action and the type of cells it affects .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
3-amino-N-[(2-fluorophenyl)methyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O.ClH/c15-13-7-2-1-4-11(13)9-17-14(18)10-5-3-6-12(16)8-10;/h1-8H,9,16H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFORYIFCHLMTMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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